molecular formula C28H32ClN3O8S B10799869 Prochlorperazine (D8 dimeleate)

Prochlorperazine (D8 dimeleate)

Número de catálogo: B10799869
Peso molecular: 614.1 g/mol
Clave InChI: DSKIOWHQLUWFLG-YPHSVWBLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La proclorperazina (D8 dimeleato) se sintetiza a través de una serie de reacciones químicas que involucran derivados de la fenotiazinaEl paso final implica la formación de la sal de dimeleato mediante la reacción del compuesto base con ácido maleico .

Métodos de producción industrial: En entornos industriales, la producción de proclorperazina (D8 dimeleato) implica la síntesis química a gran escala utilizando reactivos de alta pureza y condiciones de reacción controladas. El proceso incluye pasos como la cloración, la alquilación y la formación de sales, seguidos de la purificación y la cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La proclorperazina (D8 dimeleato) experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos formados:

Aplicaciones Científicas De Investigación

Introduction to Prochlorperazine (D8 Dimeleate)

Prochlorperazine (D8 dimeleate) is a deuterated derivative of prochlorperazine, a well-known phenothiazine antipsychotic and antiemetic agent. It is primarily utilized in clinical settings for the management of severe nausea and vomiting, as well as for treating psychotic disorders such as schizophrenia. The incorporation of deuterium in its structure enhances its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects compared to its non-deuterated counterparts.

Clinical Applications

Antiemetic Use :

  • Prochlorperazine is widely used to manage nausea and vomiting associated with chemotherapy, surgery, and other medical conditions. Its efficacy in these areas has been well-documented in numerous clinical trials.

Psychiatric Disorders :

  • The compound is also employed in treating psychotic disorders such as schizophrenia and acute manic episodes. Studies indicate that it can be effective in reducing symptoms of agitation and psychosis.

Pharmacological Research

Prochlorperazine (D8 dimeleate) serves as a valuable model compound in pharmacological research due to its receptor-binding profile. Researchers investigate its interactions with various neurotransmitter systems to better understand the mechanisms underlying psychiatric disorders.

Chemical Research

In synthetic organic chemistry, prochlorperazine derivatives are studied for their chemical properties and potential modifications that could enhance therapeutic effects or reduce side effects. The deuterated form allows for more precise tracking of metabolic pathways in pharmacokinetic studies.

Comparative Analysis with Other Compounds

CompoundMain UsePotencyReceptor Affinity
ProchlorperazineAntiemetic, AntipsychoticModerateHigh affinity for D2
ChlorpromazineAntipsychoticModerateModerate affinity for D2
HaloperidolAntipsychoticHighVery high affinity for D2
PromethazineAntiemeticLowModerate affinity for H1

Prochlorperazine demonstrates a balanced efficacy in both antiemetic and antipsychotic applications, making it a versatile compound in clinical settings.

Case Study 1: Management of Chemotherapy-Induced Nausea

A study involving patients undergoing chemotherapy demonstrated that prochlorperazine significantly reduced nausea levels compared to placebo controls. Patients reported improved quality of life during treatment cycles.

Case Study 2: Treatment of Acute Psychosis

In a clinical trial focused on acute psychosis management, prochlorperazine showed rapid reduction in psychotic symptoms among participants, with a notable safety profile compared to other antipsychotics.

Mecanismo De Acción

La proclorperazina (D8 dimeleato) ejerce sus efectos principalmente bloqueando los receptores de dopamina D2 en el cerebro. Esta acción inhibe la zona gatillo quimiorreceptora, que es responsable de inducir náuseas y vómitos. Además, el compuesto tiene efectos antagonistas sobre los receptores histaminérgicos, colinérgicos y noradrenérgicos, lo que contribuye a sus propiedades antipsicóticas y antieméticas .

Compuestos similares:

Comparación:

La proclorperazina (D8 dimeleato) destaca por su eficacia equilibrada en aplicaciones antieméticas y antipsicóticas, lo que la convierte en un compuesto versátil en entornos clínicos.

Comparación Con Compuestos Similares

Comparison:

Prochlorperazine (D8 dimeleate) stands out due to its balanced efficacy in both antiemetic and antipsychotic applications, making it a versatile compound in clinical settings.

Actividad Biológica

Prochlorperazine, a phenothiazine derivative, is primarily recognized for its antipsychotic and anti-emetic properties. As a first-generation antipsychotic, it is effective in treating schizophrenia and severe nausea and vomiting, particularly in emergency settings. This article delves into the biological activity of Prochlorperazine (D8 dimeleate), examining its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Prochlorperazine primarily functions as a dopamine D2 receptor antagonist , which plays a crucial role in its antipsychotic effects. By blocking D2 receptors in the brain, it reduces dopaminergic activity associated with psychotic symptoms. Additionally, it exhibits anti-emetic effects by inhibiting dopamine receptors in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS) and has been shown to affect serotonin receptors as well.

  • Receptor Interactions :
    • Dopamine D2 Receptors : Major target for antipsychotic effects.
    • Histamine H1 Receptors : Contributes to sedation.
    • Alpha-1 Adrenergic Receptors : May cause hypotension and sedation.
    • P2X7 Receptors : Inhibits calcium ion influx in human macrophages, indicating potential immune modulation .

Pharmacokinetics

The pharmacokinetic profile of Prochlorperazine reveals important information regarding its absorption, distribution, metabolism, and elimination:

  • Absorption : Well absorbed from the gastrointestinal tract with an oral bioavailability of approximately 12.5%. Peak plasma concentrations are typically reached within 5 hours after oral administration .
  • Volume of Distribution : High volume of distribution (approximately 1401–1548 L), indicating extensive tissue distribution .
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6), leading to several metabolites including N-desmethyl prochlorperazine and prochlorperazine sulfoxide .
  • Elimination Half-life : Ranges from 8 to 9 hours after administration .

Clinical Efficacy

Prochlorperazine has been evaluated in various clinical settings, demonstrating efficacy in treating acute migraine attacks and severe headaches.

Case Studies and Clinical Trials

  • Migraine Treatment :
    • A randomized controlled trial indicated that intravenous Prochlorperazine significantly alleviated migraine pain within 60 minutes compared to placebo. Complete relief was reported in 74% of patients receiving the drug versus only 45% in the placebo group .
  • Acute Headaches :
    • In another study involving emergency department patients with tension-type headaches, Prochlorperazine showed complete or partial relief of pain in 88% of treated patients .
  • Chemotherapy-Induced Nausea and Vomiting (CINV) :
    • Prochlorperazine is also effective for CINV, comparable to other anti-emetics like ondansetron and metoclopramide .

Safety Profile and Side Effects

While generally well-tolerated, Prochlorperazine can cause side effects including sedation, hypotension, and extrapyramidal symptoms. Rare but severe reactions such as neuroleptic malignant syndrome have been documented.

  • Common Side Effects :
    • Sedation
    • Orthostatic hypotension
    • Extrapyramidal symptoms
  • Severe Adverse Effects :
    • Neuroleptic malignant syndrome
    • Agranulocytosis

Summary Table of Biological Activity

Activity TypeMechanismClinical Application
AntipsychoticD2 receptor antagonismSchizophrenia, schizoaffective disorders
Anti-emeticInhibition of CTZ dopamine receptorsNausea/vomiting due to chemotherapy
Migraine TreatmentDopaminergic blockadeAcute migraine attacks
SedativeH1 receptor antagonismAnxiety management

Propiedades

Fórmula molecular

C28H32ClN3O8S

Peso molecular

614.1 g/mol

Nombre IUPAC

(Z)-but-2-enedioic acid;2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i11D2,12D2,13D2,14D2;;

Clave InChI

DSKIOWHQLUWFLG-YPHSVWBLSA-N

SMILES isomérico

[2H]C1(N(C(C(N(C1([2H])[2H])CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl)([2H])[2H])([2H])[2H])C)[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

SMILES canónico

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.